molecular formula C13H10N2OS3 B2516050 N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899941-65-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2516050
CAS RN: 899941-65-2
M. Wt: 306.42
InChI Key: FTVPHGICXSVTLZ-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound . It is synthesized through a series of chemical reactions .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The yield of the synthesized compound was reported to be 58% . The synthesis process involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The MS (ESI) data provides information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The reactions involve various reagents and conditions, and the products of the reactions have been characterized using spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. The 1H NMR, 13C NMR, and MS (ESI) data provide information about the structure and molecular weight of the compound .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the ones , have been found to exhibit antimicrobial activity . For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives showed preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Anticancer Activity

Thiazole derivatives have also been found to exhibit anticancer activity . They are used in the development of advanced compounds with a variety of biological effects, including antitumor effects .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . They are used in the development of anti-inflammatory drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They are used in the development of advanced compounds with a variety of biological effects, including antioxidant effects .

Antiretroviral Activity

Thiazole derivatives have been found to exhibit antiretroviral activity . They are used in the development of antiretroviral drugs .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . They are used in the development of antifungal drugs .

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity . They are used in the development of antihypertensive drugs .

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective activity . They are used in the development of hepatoprotective drugs .

Future Directions

The future directions for research on this compound could involve further studies on its biological activity, mechanism of action, and potential applications. The synthesis process could also be optimized to improve the yield of the compound .

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS3/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPHGICXSVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

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